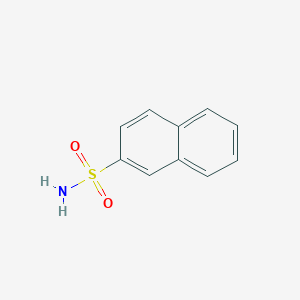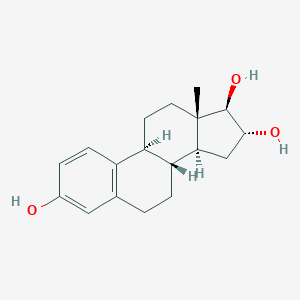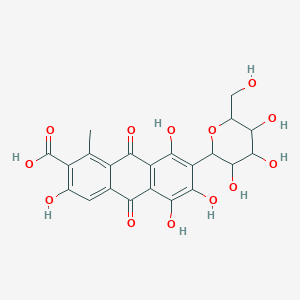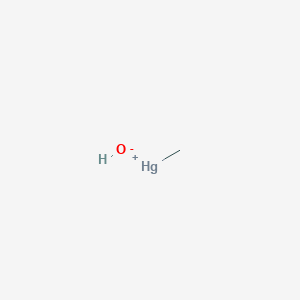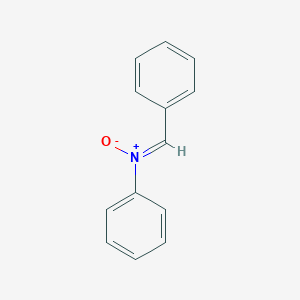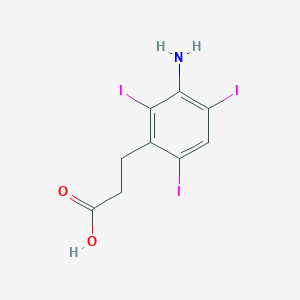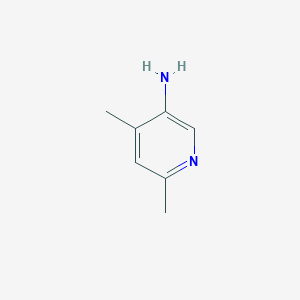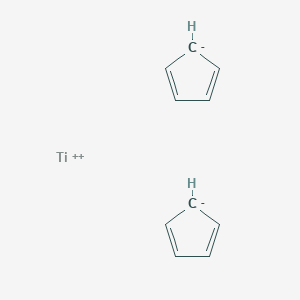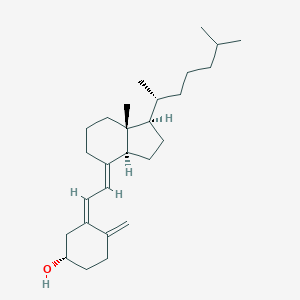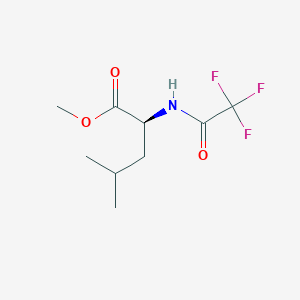
Methyl N-(trifluoroacetyl)-L-leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(trifluoroacetyl)-L-leucinate, also known as MTTFL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTTFL is a synthetic amino acid derivative that is widely used as a building block in the synthesis of peptides and proteins. In
Wirkmechanismus
Methyl N-(trifluoroacetyl)-L-leucinate acts as a substrate for the enzyme leucyl-tRNA synthetase, which is responsible for attaching L-leucine to its cognate tRNA during protein synthesis. Methyl N-(trifluoroacetyl)-L-leucinate can be recognized by the enzyme and incorporated into the peptide chain, leading to the formation of a non-natural amino acid residue. This can alter the protein's properties and functions, making it a valuable tool in protein engineering.
Biochemische Und Physiologische Effekte
Methyl N-(trifluoroacetyl)-L-leucinate does not have any known biochemical or physiological effects on its own. However, its incorporation into the peptide chain can alter the protein's properties and functions, leading to potential biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(trifluoroacetyl)-L-leucinate has several advantages in lab experiments, including its easy synthesis, high purity, and compatibility with SPPS. However, Methyl N-(trifluoroacetyl)-L-leucinate has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
Methyl N-(trifluoroacetyl)-L-leucinate has several potential future directions in scientific research. One possible direction is the development of novel drug candidates using Methyl N-(trifluoroacetyl)-L-leucinate as a building block. Another direction is the use of Methyl N-(trifluoroacetyl)-L-leucinate in protein engineering to design and synthesize proteins with improved properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in the study of protein folding and stability, which can provide insights into the mechanisms of protein misfolding and aggregation diseases.
Synthesemethoden
Methyl N-(trifluoroacetyl)-L-leucinate can be synthesized using several methods; however, the most commonly used method is the reaction of L-leucine with trifluoroacetic anhydride in the presence of methanol. This reaction leads to the formation of Methyl N-(trifluoroacetyl)-L-leucinate and trifluoroacetic acid as a byproduct. The purity of Methyl N-(trifluoroacetyl)-L-leucinate can be improved by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
Methyl N-(trifluoroacetyl)-L-leucinate has various scientific research applications, including peptide synthesis, protein engineering, and drug discovery. Methyl N-(trifluoroacetyl)-L-leucinate is used as a building block in the synthesis of peptides and proteins due to its unique chemical properties. It can be incorporated into the peptide chain during the solid-phase peptide synthesis (SPPS) process. Methyl N-(trifluoroacetyl)-L-leucinate is also used in protein engineering to introduce non-natural amino acids into the protein sequence, which can alter the protein's properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in drug discovery to design and synthesize novel drug candidates with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
1115-39-5 |
|---|---|
Produktname |
Methyl N-(trifluoroacetyl)-L-leucinate |
Molekularformel |
C9H14F3NO3 |
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1 |
InChI-Schlüssel |
UNGWNSXRWVHTFF-LURJTMIESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Synonyme |
N-Trifluoroacetyl-L-leucine methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





